![molecular formula C18H15BrN2O3 B2763472 (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide CAS No. 358736-92-2](/img/structure/B2763472.png)
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The NF-κB pathway is a crucial signaling pathway that regulates a wide range of biological processes, including inflammation, immune response, cell survival, and proliferation. Dysregulation of this pathway has been implicated in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases. Therefore, targeting the NF-κB pathway has been considered as a potential therapeutic strategy for these diseases. BMS-345541 is a selective inhibitor of the IKK complex, which is a key regulator of the NF-κB pathway. It has been extensively used in scientific research to investigate the role of the NF-κB pathway in various biological processes.
Wissenschaftliche Forschungsanwendungen
BMS-345541 has been widely used as a tool compound to investigate the role of the NF-κB pathway in various biological processes. It has been shown to inhibit the activation of the NF-κB pathway induced by various stimuli, such as TNF-α, LPS, and IL-1β. BMS-345541 has been used to study the role of the NF-κB pathway in inflammation, immune response, cell survival, and proliferation. It has also been used to investigate the potential therapeutic effects of targeting the NF-κB pathway in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases.
Wirkmechanismus
BMS-345541 selectively inhibits the IKK complex, which is a key regulator of the NF-κB pathway. The IKK complex consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, IKKγ. Upon activation, the IKK complex phosphorylates IκBα, which leads to its degradation and the subsequent translocation of NF-κB to the nucleus. BMS-345541 inhibits the phosphorylation of IκBα by the IKK complex, which prevents the activation of the NF-κB pathway.
Biochemical and physiological effects:
BMS-345541 has been shown to inhibit the activation of the NF-κB pathway induced by various stimuli, such as TNF-α, LPS, and IL-1β. It has been shown to suppress the expression of various NF-κB target genes, such as IL-6, IL-8, and COX-2. BMS-345541 has also been shown to induce apoptosis in cancer cells by inhibiting the NF-κB pathway. In addition, BMS-345541 has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
BMS-345541 has several advantages as a tool compound for studying the NF-κB pathway. It is a selective inhibitor of the IKK complex, which allows for the specific inhibition of the NF-κB pathway without affecting other signaling pathways. It is also a potent inhibitor of the IKK complex, which allows for the efficient inhibition of the NF-κB pathway. However, BMS-345541 also has some limitations. It has been shown to have off-target effects on other kinases, such as JNK and p38 MAPK. Therefore, caution should be taken when interpreting the results obtained using BMS-345541.
Zukünftige Richtungen
BMS-345541 has been extensively used in scientific research to investigate the role of the NF-κB pathway in various biological processes. However, there are still many unanswered questions regarding the NF-κB pathway and its regulation. Future research directions could include investigating the role of the NF-κB pathway in the development and progression of various diseases, such as cancer, autoimmune disorders, and inflammatory diseases. In addition, the development of more selective and potent inhibitors of the NF-κB pathway could provide new opportunities for the treatment of these diseases.
Synthesemethoden
BMS-345541 can be synthesized using a multi-step synthetic route. The synthesis starts with the reaction of 3-bromo-4-methoxyaniline with ethyl cyanoacetate to form ethyl 3-(3-bromo-4-methoxyphenyl)-2-cyano-3-oxopropanoate. The intermediate is then converted to the final product, BMS-345541, through a series of reactions involving the reaction with 2-methoxyaniline and subsequent cyclization.
Eigenschaften
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-23-16-8-7-12(10-14(16)19)9-13(11-20)18(22)21-15-5-3-4-6-17(15)24-2/h3-10H,1-2H3,(H,21,22)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMIQCDWGOIIQS-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.